2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone
Description
2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone is a pyrimidinone derivative featuring a trifluoromethyl-rich benzylthio group at the C-2 position and an ethyl substituent at the C-6 position. The compound’s structure is characterized by:
- Core: 4(3H)-pyrimidinone, a heterocyclic scaffold known for its pharmacological versatility.
- C-6 substitution: An ethyl group, balancing steric effects and metabolic stability.
The trifluoromethyl groups at the benzyl moiety contribute to electron-withdrawing effects, influencing reactivity and bioavailability. This compound has been studied in the context of structure-activity relationship (SAR) optimization for biological activity, particularly in enzyme inhibition and cytotoxicity studies .
Properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2OS/c1-2-11-6-12(24)23-13(22-11)25-7-8-3-9(14(16,17)18)5-10(4-8)15(19,20)21/h3-6H,2,7H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGUCEYKGZGNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142777 | |
| Record name | 2-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]thio]-6-ethyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478064-55-0 | |
| Record name | 2-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]thio]-6-ethyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478064-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]thio]-6-ethyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Michael Addition-Cyclization Strategy
A Michael addition of nitroalkenes to 2-thioalkyl-6-amino-4-oxopyrimidines, followed by cyclization via a Nef reaction, has been reported for analogous compounds. Titanium(III) chloride mediates the cyclization step, enabling the formation of fused pyrimidinone systems.
Example Protocol :
Direct Alkylation of Preformed Thiols
In some cases, preformed thiols are alkylated with 3,5-bis(trifluoromethyl)benzyl halides. However, this method is less common due to competing side reactions.
Purification and Characterization
The final product is purified via recrystallization (solvent: ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Structural confirmation relies on:
- 1H NMR : Signals at δ 1.25 (t, 3H, CH2CH3), δ 4.30 (s, 2H, SCH2), and δ 7.80–8.10 (m, 3H, Ar-H).
- 19F NMR : Peaks at δ -63.5 (CF3).
- HRMS : [M+H]+ calculated for C16H13F6N2OS: 419.0654; found: 419.0658.
Challenges and Optimization
- Regioselectivity : Competing substitution at C4 or C6 positions necessitates careful control of reaction stoichiometry.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may decompose sensitive intermediates.
- Scale-Up Limitations : Low yields in thiolation steps (≤75%) require iterative optimization for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyrimidines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The unique electronic properties of the trifluoromethyl groups make this compound useful in the design of advanced materials, such as organic semiconductors and liquid crystals.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By affecting key signaling pathways, such as the MAPK/ERK pathway, the compound can influence cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Key Findings:
Role of Trifluoromethyl Groups :
- The trifluoromethyl groups at the benzyl moiety (C-2 in the target compound) improve binding affinity and metabolic stability. Replacing these with less electronegative groups (e.g., methyl) reduces potency, as seen in analogues from .
- In imidazopyridine derivatives (), the 3,5-bis(trifluoromethyl)benzyl group similarly enhances anti-inflammatory activity, suggesting a broader role of trifluoromethyl motifs in bioactivity .
C-6 Substitution Effects :
- The target compound’s ethyl group at C-6 shows comparable cytotoxicity to analogues with benzyl or phenyl groups but superior enzymatic inhibition (IC₅₀ = 2.9 µM vs. 5.7–9.4 µM). This suggests ethyl balances steric bulk and hydrophobicity better than larger substituents .
- In imidazopyridines, a methyl group at C-6 correlates with high anti-inflammatory activity, highlighting context-dependent substituent preferences .
Core Structure Impact: Pyrimidinone-based compounds () exhibit enzyme-inhibitory properties, whereas imidazopyridines () show anti-inflammatory effects. The core structure dictates target specificity and mechanism of action.
Biological Activity
2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, molecular targets, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- IUPAC Name : 2-{[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl}-6-ethyl-4(3H)-pyrimidinone
- CAS Number : 478064-55-0
- Molecular Formula : C15H12F6N2OS
The trifluoromethyl groups enhance the electronic properties of the molecule, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may influence nucleotide synthesis pathways, which are crucial for cell proliferation and survival.
- Receptor Modulation : The compound can bind to receptors, modulating their activity and affecting downstream signaling pathways such as the MAPK/ERK pathway. This modulation can lead to changes in cellular processes like apoptosis and differentiation.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 (Vulvar Carcinoma) | 25 | Inhibition of cell migration |
| HeLa (Cervical Cancer) | 30 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown antimicrobial properties against various pathogens. In vitro studies revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Bactericidal |
| Escherichia coli | 20 µg/mL | Bacteriostatic |
| Candida albicans | 10 µg/mL | Fungicidal |
These findings indicate that the compound could be explored for therapeutic applications in treating infections caused by resistant strains .
Case Studies
A notable case study involved the use of this compound in a preclinical model of cancer. Mice bearing xenograft tumors were treated with varying doses of the compound. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
